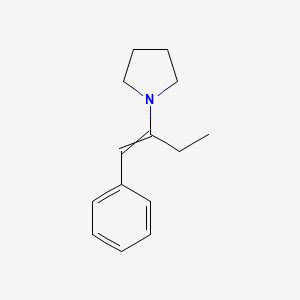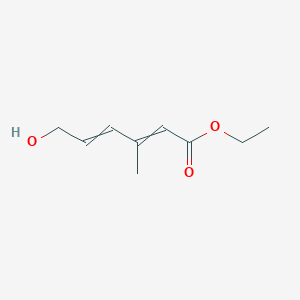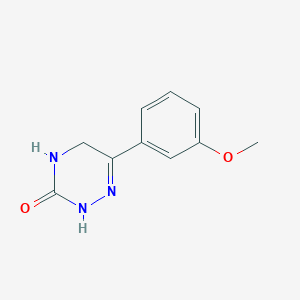![molecular formula C43H45NO2S2 B14387675 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine CAS No. 89959-04-6](/img/structure/B14387675.png)
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two oxan-2-yl sulfanyl groups and two diphenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with 2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl lithium in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide; reactions are performed under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridine ring can interact with nucleic acids, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: Similar in structure but contains benzimidazole groups instead of oxan-2-yl sulfanyl groups.
2,6-Bis(oxazolin-2-yl)pyridine: Contains oxazoline groups, which differ in their electronic and steric properties compared to oxan-2-yl sulfanyl groups.
Uniqueness
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine is unique due to its combination of oxan-2-yl sulfanyl and diphenylethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89959-04-6 |
|---|---|
Formule moléculaire |
C43H45NO2S2 |
Poids moléculaire |
672.0 g/mol |
Nom IUPAC |
2,6-bis[2-(oxan-2-ylsulfanyl)-2,2-diphenylethyl]pyridine |
InChI |
InChI=1S/C43H45NO2S2/c1-5-18-34(19-6-1)42(35-20-7-2-8-21-35,47-40-28-13-15-30-45-40)32-38-26-17-27-39(44-38)33-43(36-22-9-3-10-23-36,37-24-11-4-12-25-37)48-41-29-14-16-31-46-41/h1-12,17-27,40-41H,13-16,28-33H2 |
Clé InChI |
FAVGIBCWKDEPMW-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)SC(CC2=NC(=CC=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)SC5CCCCO5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)


![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)

![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)

![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)


![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)

